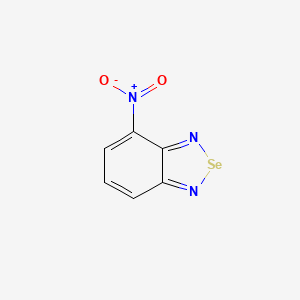

4-Nitro-2,1,3-benzoselenadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-2,1,3-benzoselenadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O2Se/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKFAFPOBCMYAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=N[Se]N=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400099 | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20718-41-6 | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2,1,3-benzoselenadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Nitro-2,1,3-benzoselenadiazole

Introduction

4-Nitro-2,1,3-benzoselenadiazole is a heterocyclic compound of significant interest in synthetic and materials chemistry. As a derivative of 2,1,3-benzoselenadiazole, it possesses a unique electronic structure conferred by the fusion of an aromatic benzene ring with a selenadiazole ring, further modulated by a potent electron-withdrawing nitro group. This guide provides a comprehensive exploration of its core chemical properties, from its molecular structure and synthesis to its reactivity and spectroscopic signature. The insights herein are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile chemical building block in their scientific endeavors.

Molecular Structure and Physicochemical Properties

This compound is a solid at room temperature. The molecule is nearly planar, a feature that facilitates significant intermolecular interactions in the solid state.[1] The nitro group's presence profoundly influences the molecule's electronic distribution, rendering the aromatic ring electron-deficient and thus susceptible to specific types of chemical transformations.

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 20718-41-6 | [2][3] |

| Molecular Formula | C₆H₃N₃O₂Se | [2][3] |

| Molecular Weight | 228.07 g/mol | [2][3] |

| Appearance | Solid | |

| Melting Point | 221 °C (decomposes) | |

| Storage Temperature | -20°C | |

| InChI Key | PUKFAFPOBCMYAI-UHFFFAOYSA-N | [3] |

Synthesis and Preparation

The primary route for synthesizing this compound is through the electrophilic nitration of its parent compound, 2,1,3-benzoselenadiazole. This reaction is a classic example of electrophilic aromatic substitution on a heterocyclic system.

Synthesis of the Precursor: 2,1,3-Benzoselenadiazole

The precursor, 2,1,3-benzoselenadiazole (BSeD), is typically prepared via the condensation of o-phenylenediamine with selenium dioxide (SeO₂).[4]

Experimental Protocol: Synthesis of 2,1,3-Benzoselenadiazole [4]

-

Dissolve o-phenylenediamine (1.08 g, 10 mmol) in 50 mL of ethanol and heat the solution to reflux.

-

In a separate vessel, dissolve selenium dioxide (1.17 g, 10.5 mmol) in 30 mL of hot water.

-

Add the hot SeO₂ solution to the refluxing o-phenylenediamine solution.

-

Maintain the reaction mixture at reflux for 2 hours.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and perform extraction with brine (3 x 50 mL).

-

Dry the organic phase over Na₂SO₄, filter, and treat the crude product with pentane to induce precipitation.

-

Filter the resulting solid, wash with pentane, and dry under vacuum to yield 2,1,3-benzoselenadiazole.

Nitration to this compound

The established method for introducing the nitro group at the 4-position involves a mixture of nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich 4-position of the benzoselenadiazole ring.

Experimental Protocol: Synthesis of this compound [5]

-

Dissolve 2,1,3-benzoselenadiazole in concentrated sulfuric acid at a reduced temperature (0-10 °C) with stirring.

-

Slowly add a pre-mixed solution of nitric acid and sulfuric acid to the reaction mixture, maintaining the low temperature.

-

Allow the mixture to stand at room temperature for approximately 30 minutes to ensure the reaction goes to completion.

-

Pour the reaction mixture onto ice to precipitate the product.

-

Collect the precipitate by filtration and purify by crystallization.

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

The structural identity and purity of this compound are confirmed using standard spectroscopic techniques.

Table 2: Spectroscopic Data

| Technique | Observed Features | Source(s) |

| ¹H NMR (DMSO-d₆) | δ: 7.72–8.46 ppm (3H, Ar-H) | [1] |

| ¹³C NMR (DMSO-d₆) | δ: 126.4, 126.8, 129.4, 140.5, 149.9, 159.9 ppm | [1] |

| ESI-MS (+ ion mode) | m/z: 229.10 [M+H]⁺ | [1] |

The proton NMR spectrum shows signals in the aromatic region, consistent with the three protons on the benzene ring.[1] The carbon NMR displays six distinct signals, corresponding to the six carbon atoms of the benzoselenadiazole core.[1] Mass spectrometry confirms the molecular weight of the compound.[1]

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the strong electron-withdrawing nature of both the nitro group and the selenadiazole ring system. This electronic profile makes the benzene ring highly electron-deficient and activates it towards nucleophilic aromatic substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-poor aromatic ring, leading to the substitution of a leaving group.[6] For nitro-activated systems, the addition of the nucleophile is often the rate-limiting step.[6] The nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance, thereby facilitating the reaction.

A key application demonstrating this reactivity is the use of this compound in the preparation of 3-nitro-1,2-phenylenediamine. This transformation involves the nucleophilic attack on the carbon atoms of the selenadiazole ring, leading to ring-opening and subsequent formation of the diamine product.

Caption: Generalized reactivity pathway via nucleophilic attack.

Supramolecular Chemistry and Cocrystal Formation

Beyond covalent reactions, 2,1,3-benzoselenadiazole and its derivatives are known for their ability to participate in non-covalent interactions, particularly chalcogen bonding.[7] Chalcogen bonds are interactions between an electrophilic region on a covalently bonded chalcogen atom (like selenium) and a nucleophilic region.

Studies have shown that the parent compound, 2,1,3-benzoselenadiazole, can form cocrystals, for instance with 4-nitrophenol.[7] In these structures, dimeric synthons are formed through Se···N chalcogen bonds, and these units are further connected by hydrogen bonds and π-π stacking interactions.[7] It is highly probable that this compound exhibits similar behavior, making it a valuable building block in crystal engineering and the design of supramolecular architectures.

Crystal Structure and Solid-State Packing

Single-crystal X-ray diffraction analysis reveals that the this compound molecule is almost planar.[1] The dihedral angle between the benzene ring and the selenadiazole ring is minimal, at approximately 0.94°.[1]

The crystal packing is heavily influenced by a network of non-covalent interactions. Hirshfeld surface analysis indicates that the most significant contributions to the crystal packing come from H···O/O···H (19.6%), H···N/N···H (11.0%), and interactions involving the selenium atom such as H···Se/Se···H (8.5%), O···Se/Se···O (8.2%), and N···Se/Se···N (7.2%).[1] This intricate web of hydrogen bonds and van der Waals interactions dictates the solid-state structure.[1]

Safety Information

This compound is classified as a hazardous substance and must be handled with appropriate care.

Table 3: Hazard and Safety Data

| Category | Information | Source(s) |

| Signal Word | Danger | |

| Hazard Codes | H301 + H331 (Toxic if swallowed or if inhaled), H373 (May cause damage to organs through prolonged or repeated exposure), H410 (Very toxic to aquatic life with long-lasting effects) | |

| Hazard Class | Acute Toxicity 3 (Oral, Inhalation); STOT RE 2; Aquatic Acute 1; Aquatic Chronic 1 | |

| Storage Class | 6.1A (Combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials) | |

| PPE | Dust mask (type N95), eyeshields, faceshields, gloves |

It is classified as a Dangerous Good for transport and may incur additional shipping charges.[2]

Conclusion

This compound is a well-defined chemical entity with a rich set of chemical properties. Its synthesis is straightforward, and its structure is readily characterized by standard analytical methods. The dominant feature of its reactivity is the electron-deficient nature of its aromatic core, which makes it an excellent substrate for nucleophilic aromatic substitution and a valuable intermediate in the synthesis of more complex molecules, such as substituted phenylenediamines. Furthermore, its propensity for engaging in specific non-covalent interactions, including chalcogen bonding, positions it as an attractive component for crystal engineering and materials science. A thorough understanding of its properties, coupled with stringent adherence to safety protocols, will enable researchers to fully exploit the potential of this versatile compound.

References

-

MDPI. Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole. [Link]

-

IUCr Journals. Crystal structure, Hirshfeld surface analysis and crystal voids of 4-nitrobenzo[c][7][8]selenadiazole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 139264792, C12H8N4Se2. [Link]

-

Stenutz. This compound. [Link]

-

ACS Publications. Structure of 2,1,3-Benzoselenadiazole and Its Derivatives. III. Preparation and Absorption Spectra of 5-Styryl-4-nitro-2. [Link]

-

MDPI. 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. [Link]

-

ResearchGate. Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release. [Link]

-

ACS Publications. Notes - Structure of 2,1,3-Benzoselenadiazole and Its Derivatives. III. Preparation and Absorption Spectra of 5-Styryl-4-nitro-2,1,3-benzoselenenadiazoles. [Link]

-

MDPI. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]

Sources

- 1. journals.iucr.org [journals.iucr.org]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices [mdpi.com]

- 7. Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole | MDPI [mdpi.com]

- 8. CID 139264792 | C12H8N4Se2 | CID 139264792 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 4-Nitro-2,1,3-benzoselenadiazole from 2,1,3-benzoselenadiazole

An In-Depth Technical Guide to the Synthesis of 4-Nitro-2,1,3-benzoselenadiazole from 2,1,3-benzoselenadiazole

This guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of this compound, a key intermediate in the development of advanced materials and pharmaceutical compounds. We will delve into the underlying reaction mechanism, provide a validated, step-by-step laboratory procedure, and discuss the critical safety considerations inherent in this process.

Introduction: The Significance of the Benzofurazan Scaffold

2,1,3-Benzoselenadiazole (BSeD) and its derivatives are privileged heterocyclic scaffolds in modern chemistry.[1] These structures are of significant interest due to their unique electronic properties, arising from the fusion of a benzene ring with a selenadiazole moiety. This endows them with applications ranging from organic electronics, where they serve as electron-acceptor units in polymers and small molecules for photovoltaics and OLEDs, to medicinal chemistry as fluorescent probes and potential therapeutic agents.[1][2][3]

The functionalization of the BSeD core is crucial for tuning its physicochemical properties. Nitration is a fundamental electrophilic aromatic substitution reaction that introduces a nitro (NO₂) group onto the benzene ring. This powerful electron-withdrawing group dramatically alters the electronic landscape of the molecule, paving the way for further synthetic transformations. Specifically, the synthesis of this compound provides a versatile building block for more complex molecular architectures.[4]

Reaction Mechanism: Electrophilic Aromatic Substitution

The conversion of 2,1,3-benzoselenadiazole to its 4-nitro derivative is achieved through electrophilic aromatic substitution. The reaction employs a potent nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), often referred to as a "sulfonitric mixture".

The core of the mechanism involves three key stages:

-

Generation of the Electrophile: Sulfuric acid, being a stronger acid, protonates nitric acid. This protonated species readily loses a molecule of water to form the highly reactive nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[5][6][7]

-

Nucleophilic Attack: The π-electron system of the 2,1,3-benzoselenadiazole ring acts as a nucleophile, attacking the electrophilic nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The reaction is regioselective, with the nitro group predominantly adding to the 4-position of the benzoselenadiazole ring.

-

Deprotonation and Aromatization: A weak base in the mixture, such as the bisulfate ion (HSO₄⁻) or water, abstracts a proton from the carbon atom bearing the new nitro group. This restores the aromaticity of the benzene ring, yielding the final product, this compound.[5][8]

Conclusion

The nitration of 2,1,3-benzoselenadiazole is a robust and reliable method for producing this compound. This guide outlines the essential mechanistic principles and provides a field-tested protocol for its successful synthesis. The causality behind the experimental choices, particularly the careful control of temperature and the specific work-up procedure, is critical for achieving a high yield and purity of the desired product. Given the hazardous nature of the reagents, unwavering adherence to the described safety protocols is paramount for ensuring a safe and successful laboratory operation. The resulting product serves as a valuable platform for further chemical exploration in materials science and drug discovery.

References

-

Nitration of 5-Fluoro-2,I ,3-benzoselenadiazoles, and the Synthesis of 4-Fluoro- 3- nitro-, 4- FI uoro-6- n itro-, 5 . ElectronicsAndBooks. [Link]

-

Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole . MDPI. [Link]

-

Nitration reaction safety . YouTube. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity . ACS Publications. [Link]

-

Notes - Structure of 2,1,3-Benzoselenadiazole and Its Derivatives. III. Preparation and Absorption Spectra of 5-Styryl-4-nitro-2,1,3-benzoselenenadiazoles . ACS Publications. [Link]

-

2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties . MDPI. [Link]

-

Nitro derivatives of 2,1,3-benzothiadiazole 1-oxides: synthesis, structural study, and NO release . ResearchGate. [Link]

-

Structure of 2,1,3-Benzoselenadiazole and Its Derivatives. III. Preparation and Absorption Spectra of 5-Styryl-4-nitro-2 . ACS Publications. [Link]

-

Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity . PubMed Central. [Link]

-

NITRIC ACID SAFETY . University of California, Berkeley - Environment, Health & Safety. [Link]

-

N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole: Synthesis and Luminescent Solvatochromism . MDPI. [Link]

-

Selenium - NIOSH Pocket Guide to Chemical Hazards . CDC. [Link]

-

Handling and safety precautions for lead nitrate . Dynakrom. [Link]

-

This compound (C6H3N3O2Se) . PubChemLite. [Link]

-

This compound . Stenutz. [Link]

-

(PDF) Crystal structure of 3-nitrophenol-2,1,3-benzoselenadiazole (1/1), C12H9N3O3Se . ResearchGate. [Link]

-

Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution . Master Organic Chemistry. [Link]

-

Nitration (video) | Aromatic compounds . Khan Academy. [Link]

-

Nitration of Benzene . Chemistry Steps. [Link]

-

Nitration of Benzene Mechanism - Electrophilic Aromatic Substitution Reactions . YouTube. [Link]

-

1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies . NIH. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. This compound 95 20718-41-6 [sigmaaldrich.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Khan Academy [khanacademy.org]

- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to 4-Nitro-2,1,3-benzoselenadiazole: Molecular Structure, Properties, and Applications in Thiol Detection

Abstract

This technical guide provides a comprehensive overview of 4-Nitro-2,1,3-benzoselenadiazole (NBSD), a heterocyclic compound of significant interest in biomedical research and drug development. We will delve into its fundamental molecular and structural characteristics, spectroscopic properties, and its pivotal role as a fluorescent probe for the detection and quantification of biological thiols. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into the application of this versatile molecule.

Introduction: The Emergence of Nitrobenzoselenadiazoles in Chemical Biology

The landscape of chemical biology is continually evolving, with an increasing demand for sophisticated molecular tools to probe complex biological systems. Among these, fluorescent probes have become indispensable for visualizing and quantifying specific analytes within living cells. The 2,1,3-benzoselenadiazole scaffold has emerged as a privileged structure in the design of such probes, offering a unique combination of photophysical properties and tunable reactivity. The introduction of a nitro group at the 4-position of this scaffold yields this compound, a compound with enhanced electrophilicity and intriguing fluorescence characteristics that make it particularly well-suited for biological applications.

This guide will explore the core attributes of this compound, from its basic molecular structure to its advanced applications as a selective reagent for thiols, which play a critical role in cellular redox homeostasis and are implicated in numerous disease states.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of any chemical entity is a thorough characterization of its molecular structure and inherent properties.

Molecular Formula and Structure

This compound is a heteroaromatic compound with the following key identifiers:

-

Chemical Formula: C₆H₃N₃O₂Se

-

Molecular Weight: 228.07 g/mol

-

CAS Number: 20718-41-6

The molecular architecture consists of a bicyclic system where a benzene ring is fused to a 1,2,5-selenadiazole ring. A nitro group (-NO₂) is substituted at the 4-position of the benzene ring.

Diagram: Molecular Structure of this compound

A 2D representation of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Appearance | Solid | |

| Melting Point | 221 °C (decomposes) | |

| Storage Temperature | -20°C |

Synthesis of this compound

The primary synthetic route to this compound involves the nitration of its parent compound, 2,1,3-benzoselenadiazole.

Synthesis Pathway

Diagram: Synthesis of this compound

General reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

-

2,1,3-Benzoselenadiazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Standard laboratory glassware

Procedure:

-

Preparation of the Nitrating Mixture: In a flask submerged in an ice bath, carefully and slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring. This exothermic reaction should be controlled to maintain a low temperature.

-

Reaction: Slowly add 2,1,3-benzoselenadiazole to the cold nitrating mixture in small portions with continuous stirring. Maintain the reaction temperature below 10°C.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the reaction mixture slowly onto crushed ice with stirring.

-

Isolation: The precipitated product, this compound, is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent.

Causality: The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), which is the active electrophile in this aromatic nitration reaction. The reaction is performed at low temperatures to control the exothermicity and minimize side reactions.

Spectroscopic Properties: The Foundation of its Fluorogenic Nature

The utility of this compound as a fluorescent probe is intrinsically linked to its spectroscopic properties. The benzoselenadiazole core, coupled with the electron-withdrawing nitro group, creates a "push-pull" electronic system upon reaction with electron-donating groups, such as thiols.

UV-Visible Absorption and Fluorescence

Derivatives of 4-nitro-2,1,3-benzoxadiazole, a close analog, typically exhibit absorption maxima in the range of 460 nm to 500 nm, with emission maxima between 520 nm and 600 nm.[1] The selenium-containing counterpart, this compound, is expected to show a red-shift in both its absorption and emission spectra due to the heavier selenium atom. For instance, some NBSD derivatives show absorption maxima around 488 nm and emission maxima around 601 nm.

The photophysical properties of these compounds are highly sensitive to the solvent polarity, a phenomenon known as solvatochromism. In more polar solvents, a bathochromic (red) shift in the emission spectrum is typically observed.

| Spectroscopic Property | Typical Range for Derivatives |

| Absorption Maximum (λabs) | ~480 - 510 nm |

| Emission Maximum (λem) | ~600 - 630 nm |

Reactivity and Mechanism of Thiol Detection

The key to the application of this compound in biological systems is its selective reactivity with thiols, such as cysteine and glutathione.

Reaction with Thiols

The electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNA) by the highly nucleophilic thiolate anion (RS⁻). This reaction leads to the formation of a highly fluorescent thioether adduct.

The Smiles Rearrangement

In the case of certain NBSD derivatives, the initial thioether adduct can undergo an intramolecular nucleophilic aromatic substitution known as the Smiles rearrangement. This rearrangement can lead to distinct fluorescent signatures for different thiols, such as cysteine and homocysteine, allowing for their differentiation. The rate and outcome of the Smiles rearrangement are influenced by the structure of the thiol and the electronic properties of the NBSD probe.

Diagram: General Mechanism of Thiol Detection

A step-by-step workflow for the quantification of cellular thiols using a fluorescent probe.

Conclusion and Future Perspectives

This compound stands out as a powerful and versatile molecular entity for the study of biological thiols. Its well-defined molecular structure, predictable reactivity, and favorable spectroscopic properties have positioned it as a valuable tool in the arsenal of chemical biologists and drug discovery scientists. Future research will likely focus on the development of second-generation NBSD-based probes with enhanced photostability, greater Stokes shifts, and multi-analyte detection capabilities, further expanding their utility in unraveling the complexities of cellular redox biology.

References

-

Lan, H., Miao, S., & Wang, W. (2023). Cocrystal of 4-Nitrophenol and 2,1,3-Benzoselenadizole. Molbank, 2023(2), M1622. [Link]

-

Kim, D., et al. (2023). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors. [Link]

-

Marrazzo, A., et al. (2015). 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes. RSC Advances, 5(106), 87289-87299. [Link]

Sources

CAS number 20718-41-6 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitro-2,1,3-benzoselenadiazole (CAS 20718-41-6)

Introduction

This compound, identified by CAS number 20718-41-6, is a heterocyclic organic compound featuring a benzoselenadiazole core functionalized with a nitro group. This molecule belongs to a class of compounds recognized for their unique chemical and electronic properties, often explored in materials science and as intermediates in synthetic chemistry. For researchers and drug development professionals, a thorough understanding of its physicochemical properties is the foundational step for any application, from designing synthetic routes to predicting its behavior in biological systems. This guide provides a detailed examination of its core properties, grounded in established experimental methodologies.

Molecular Identity and Structural Characteristics

The fundamental identity of a compound is defined by its structure and molecular formula. These parameters are critical for database searches, regulatory submissions, and theoretical modeling.

| Identifier | Value | Source |

| CAS Number | 20718-41-6 | [1][2][3] |

| Chemical Name | This compound | [1][2][3] |

| Molecular Formula | C₆H₃N₃O₂Se | [2][3][4] |

| Molecular Weight | 228.07 g/mol | [2][3][4] |

| SMILES | [O-]c1cccc2n[se]nc12 | [3][4] |

| InChI Key | PUKFAFPOBCMYAI-UHFFFAOYSA-N | [3][4] |

Core Physicochemical Properties

The physical state, thermal stability, and solubility of a compound dictate its handling, formulation, and potential applications. The properties for this compound are summarized below.

| Property | Value | Notes | Source |

| Physical Form | Solid | --- | [3] |

| Melting Point | 221 °C | Decomposes upon melting. | [1][3][4] |

| Boiling Point | 356.3 ± 34.0 °C | Predicted value. | [1] |

| Storage Temperature | -20°C or Sealed in dry, room temp. | Recommended for stability. | [3][5] |

| Assay Purity | 95% | Commercially available purity. | [3] |

Methodology Insight: Determining Key Physicochemical Parameters

Accurate determination of physicochemical properties relies on robust and validated experimental protocols. As a senior application scientist, the choice of methodology is guided by the need for precision, reproducibility, and relevance to the compound's intended use.

Thermal Analysis: Melting Point and Decomposition

The reported melting point of 221 °C is accompanied by decomposition, a critical observation for handling and formulation.[1][3][4] Differential Scanning Calorimetry (DSC) is the gold-standard technique for accurately determining this thermal event.

Experimental Protocol: Melting Point Determination by DSC

-

Instrument Calibration: Before analysis, the DSC instrument's temperature and enthalpy scales must be calibrated using certified reference standards, such as indium and zinc. This step is non-negotiable for ensuring data accuracy and trustworthiness.

-

Sample Preparation: A small quantity of the compound (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. A reference pan, kept empty, is also prepared. The use of a microbalance is crucial for precision.

-

Thermal Program: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat at a controlled rate, typically 10 °C/min, under an inert nitrogen atmosphere. The heating rate represents a balance between resolution and experimental time.

-

Data Analysis: The DSC thermogram plots heat flow against temperature. The melting point is determined as the onset temperature of the endothermic melting peak. Any exothermic events following the melt would confirm decomposition, providing crucial information about the compound's thermal stability limits.

Caption: Workflow for DSC analysis.

Solubility Determination

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

-

System Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., phosphate-buffered saline, organic solvents) in a sealed vial. The "excess" is key to ensuring that a saturated solution is achieved.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a predetermined period, typically 24 to 48 hours. This extended time is necessary to ensure the system reaches thermodynamic equilibrium between the dissolved and solid-state compound.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. This step is critical to avoid artificially inflating the measured concentration.

-

Quantification: The concentration of the compound in the clear filtrate is determined using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve prepared with known concentrations of the compound is used for accurate quantification.

Caption: Shake-flask method for solubility.

Handling, Storage, and Safety

Proper handling and storage are paramount for maintaining the integrity of the compound and ensuring laboratory safety.

-

Storage: The compound should be stored at -20°C for long-term stability or sealed in a dry environment at room temperature for shorter periods.[3][5]

-

Safety: It is classified as a Dangerous Good for transport, which may incur additional shipping charges and requires specific handling protocols.[2] Researchers should always consult the Safety Data Sheet (SDS) before handling and use appropriate personal protective equipment (PPE).

Conclusion

This compound (CAS 20718-41-6) is a solid compound with a high melting point that is marked by decomposition. Its characterization through standard methodologies like DSC and equilibrium solubility assays is essential for its reliable use in research and development. The data and protocols outlined in this guide provide the necessary foundation for professionals working with this chemical, ensuring both scientific integrity and operational safety.

References

- ChemicalBook. (n.d.). This compound CAS 20718-41-6.

-

Stenutz. (n.d.). This compound. Retrieved from [Link].

Sources

An In-depth Technical Guide to Nitrobenzoselenadiazole (NBSD) as a Transformative Fluorophore

Authored by: A Senior Application Scientist

Introduction: Overcoming the Limitations of a Classic Fluorophore

For decades, the nitrobenzoxadiazole (NBD) scaffold has been a workhorse in biological imaging and sensing due to its small size and neutral character.[1][2] First identified in 1968 as a reagent for detecting amino acids, NBD's utility is rooted in its simple structure and reactivity.[1][3] However, the very properties that made it popular also imposed significant limitations, including suboptimal photophysical properties for in vivo applications and a monofunctional nature that restricted its use primarily to fluorescence-based sensing.[1][2][4][5] Specifically, NBD's emission in the green-yellow spectrum often overlaps with cellular autofluorescence, complicating sensitive detection.[1][2]

To address these challenges, the scientific community sought a next-generation probe with superior characteristics. This led to the development of nitrobenzoselenadiazole (NBSD), a selenium analog of NBD, first reported by M. Vendrell and co-workers in 2019.[1] By strategically replacing the oxygen atom in the benzofurazan ring with selenium, a paradigm shift was achieved. This substitution endowed the NBSD core with red-shifted absorption and emission profiles, significantly enhancing its signal-to-noise ratio in complex biological environments.[1][5] This guide provides a comprehensive overview of the discovery, mechanism, and application of NBSD, demonstrating its emergence as a multifunctional tool for advanced biological research and drug development.

Part 1: The Genesis of NBSD - Core Chemistry and Photophysical Advantages

The power of the NBSD fluorophore lies in its intrinsic "push-pull" electronic architecture. An electron-donating group (typically an amine) at the 4-position "pushes" electron density towards the electron-withdrawing nitrobenzoselenadiazole core. This intramolecular charge transfer (ICT) is fundamental to its fluorescence properties.[1][5]

The introduction of the selenium atom is the key innovation. Selenium's lower electronegativity and larger atomic radius compared to oxygen result in a lower energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This fundamental change is responsible for the desirable bathochromic (red) shift in both absorption and emission spectra.[1][5]

The first-generation NBSD analog, synthesized by introducing an aminopropyl group, exhibited an excitation maximum at 510 nm and an emission maximum at 606 nm, a significant shift from NBD's typical 486 nm excitation and 542 nm emission.[1] This leap into the red spectrum not only mitigates interference from cellular autofluorescence but also allows for deeper tissue penetration, a critical advantage for in vivo imaging.[5]

Synthesis: A Foundation of Simplicity

A major advantage of the NBSD platform is the facile synthesis of its core intermediate. The key precursor, often a fluorinated version like 4-fluoro-7-nitrobenzoselenadiazole (NBSD-F), can be produced in a simple one-step reaction from commercially available diaminofluorobenzene.[1][5] This accessibility allows for the straightforward creation of diverse NBSD derivatives tailored for specific biological targets.

Caption: General synthesis pathway for NBSD-based probes.

Part 2: The Thiol-Reactive "Turn-On" Mechanism: A Self-Validating System

One of the most powerful applications of NBSD is its function as a highly selective "turn-on" probe for biological thiols, such as glutathione (GSH), cysteine (Cys), and homocysteine (Hcy).[1][5][6][7] These molecules are critical regulators of cellular redox state, and their abnormal levels are implicated in numerous diseases.[6][7]

The detection mechanism relies on a nucleophilic aromatic substitution (SNAr) reaction.[5] The NBSD core is engineered with a leaving group (e.g., fluorine or chlorine) at the 4-position. In its initial state, the probe is often non-fluorescent or weakly fluorescent. Upon reaction with a nucleophilic thiol, the leaving group is displaced, and a thioether bond is formed. This substitution activates the intramolecular charge transfer process, resulting in a dramatic increase in fluorescence intensity.

This reaction is inherently self-validating; the signal is only generated in the presence of the target analyte, minimizing false positives and eliminating the need for wash steps in many imaging protocols.[8]

Caption: Mechanism of thiol detection by an NBSD probe.

Some advanced NBSD derivatives can even differentiate between various biothiols. For instance, probes designed by D. Kim and co-workers exploit the Smiles rearrangement mechanism, where the reaction rate and subsequent photophysical properties differ between cysteine and homocysteine, allowing for distinct fluorescent signals for each analyte.[1][5] An interaction with homocysteine might result in a yellow fluorescence (e.g., 560 nm), while reaction with cysteine produces a red fluorescence (e.g., 630 nm).[1][5]

Part 3: Field-Proven Methodologies

The transition from concept to application requires robust and reproducible protocols. The following methodologies provide a framework for the synthesis and utilization of NBSD probes.

Experimental Protocol 1: Synthesis of a Generic Amine-Reactive NBSD Probe (NBSD-F)

This protocol outlines the synthesis of 4-fluoro-7-nitrobenzoselenadiazole, a versatile intermediate for creating various functional probes.

Materials:

-

4-Fluoro-1,2-phenylenediamine

-

Selenium dioxide (SeO₂)

-

Ethanol (EtOH)

-

Standard laboratory glassware and reflux setup

Procedure:

-

Dissolution: Dissolve 4-fluoro-1,2-phenylenediamine in ethanol in a round-bottom flask.

-

Reagent Addition: Slowly add a solution of selenium dioxide in ethanol to the flask while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature. The product often precipitates out of solution.

-

Purification: Collect the solid product by filtration and wash with cold ethanol. Further purification can be achieved by recrystallization or column chromatography to yield the pure NBSD-F intermediate.[1][5]

Experimental Protocol 2: In Vitro Quantification of Glutathione (GSH)

This protocol demonstrates the use of an NBSD probe to quantify a biological thiol in vitro.

Materials:

-

NBSD-based thiol-reactive probe (e.g., NBSD-Cl)

-

Glutathione (GSH) standard

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for probe stock solution)

-

Fluorescence plate reader or spectrophotometer

Procedure:

-

Stock Solutions: Prepare a 1 mM stock solution of the NBSD probe in DMSO. Prepare a series of GSH standards (e.g., 0-100 µM) in PBS.

-

Reaction Setup: In a 96-well plate, add 50 µL of each GSH standard to respective wells.

-

Probe Addition: Add 50 µL of a diluted NBSD probe solution (e.g., 10 µM in PBS) to each well to initiate the reaction. Include a blank control with only the probe in PBS.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the specific NBSD probe (e.g., Ex/Em ~490/610 nm).

-

Analysis: Plot the fluorescence intensity against the GSH concentration to generate a standard curve. This curve can then be used to determine the concentration of unknown thiol samples.[9]

Part 4: Applications in Advanced Research & Drug Development

The superior photophysical properties and versatile chemistry of NBSD have unlocked new possibilities across multiple scientific domains.

High-Resolution Biological Imaging

NBSD's red-shifted fluorescence makes it an exceptional tool for live-cell and in vivo imaging.[10][11]

-

Metabolic Imaging: NBSD probes conjugated to 2-deoxyglucose have been used to track glucose uptake in metabolically active cancer cells, providing insights into the Warburg effect.[5]

-

Hypoxia Detection: Probes have been designed to image lactic acid transport in cells under hypoxic conditions, a key feature of the tumor microenvironment.[1]

-

Peptide-Guided Imaging: Due to its small size, NBSD can be conjugated to peptides without disrupting their binding affinity, enabling targeted imaging of specific cellular receptors with low background signals.[8]

Theranostics and Drug Discovery

NBSD is more than just an imaging agent; it is a multifunctional platform for therapy and screening.[12][13]

-

Photodynamic Therapy (PDT): When modified with a strong electron-donating group like an amine, the NBSD core can function as a photosensitizer.[14] Upon light activation, it generates cytotoxic reactive oxygen species (ROS), enabling targeted cancer therapy.[5] This dual imaging and therapeutic capability positions NBSD as a powerful theranostic tool.

-

High-Throughput Screening (HTS): The "turn-on" reactivity of NBSD with thiols is ideal for developing HTS assays. For example, an assay could be designed to screen for inhibitors of an enzyme that produces a thiol-containing product. A decrease in fluorescence would indicate potent enzyme inhibition, providing a rapid method for identifying promising drug candidates.[15][16]

Caption: High-throughput screening workflow using NBSD probes.

Part 5: Quantitative Data & Future Outlook

The advantages of NBSD are clearly demonstrated by comparing its photophysical properties to traditional NBD fluorophores.

| Property | NBD Derivative | NBSD Derivative (Representative) | Rationale for Superiority |

| Max Excitation (λex) | ~486 nm[1] | ~510 nm[1] | Reduced cellular autofluorescence. |

| Max Emission (λem) | ~542 nm[1] | ~605 nm[1][5] | Deeper tissue penetration, higher signal-to-noise. |

| Stokes Shift | ~56 nm | ~95-115 nm[5] | Better separation of excitation/emission signals. |

| Quantum Yield (Φ) | Variable, often moderate | High (e.g., 0.2)[1] | Brighter signal for enhanced sensitivity. |

| Functionality | Primarily monofunctional (sensing)[2] | Multifunctional (sensing, imaging, PDT)[5][17] | Broader applicability in theranostics. |

Conclusion and Future Directions

The discovery of nitrobenzoselenadiazole represents a significant milestone in fluorophore development. By overcoming the inherent limitations of its predecessor, NBD, the NBSD platform provides researchers with a versatile, sensitive, and multifunctional tool. Its red-shifted optics, straightforward synthesis, and unique reactivity have already enabled new approaches in metabolic imaging, cancer diagnostics, and photodynamic therapy.[5]

The future of NBSD is bright. Ongoing research is focused on developing new derivatives with even finer control over their photophysical properties and biological reactivity.[5][18] We can anticipate the emergence of NBSD-based probes with enhanced quantum yields, greater photostability, and novel activation mechanisms for detecting a wider range of biomarkers. These advancements will continue to push the boundaries of biological imaging and accelerate the development of next-generation diagnostics and precision medicines.

References

-

Synthesis of a library of bioorthogonal and bioresponsive... - ResearchGate. Available at: [Link]

-

Chemical synthesis of nitrobenzoselenadiazole-based antimicrobial theranostics. Reaction conditions - ResearchGate. Available at: [Link]

-

Applications of Nanobodies in Biological Imaging - PubMed. Available at: [Link]

-

An, J. M., Lim, Y. J., Yeo, S. G., Kim, Y. H., & Kim, D. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors, 10(5), 1709–1721. Available at: [Link]

-

An, J. M., Lim, Y. J., Yeo, S. G., Kim, Y. H., & Kim, D. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors, 10(5), 1709–1721. Available at: [Link]

-

Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - ResearchGate. Available at: [Link]

-

Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy | ACS Sensors. Available at: [Link]

-

Chemical synthesis of nitrobenzodiazole amino acids. The table... - ResearchGate. Available at: [Link]

-

An, J. M., Lim, Y. J., Yeo, S. G., Kim, Y. H., & Kim, D. (2025). Programmed Aggregation of Lipidated Nitrobenzoselenadiazole as a Photo-Activatable Pyroptosis Inducer. Advanced Functional Materials, 35(32), 2405903. Available at: [Link]

-

4-Fluoro-7-nitrobenzofurazan - Wikipedia. Available at: [Link]

-

Capră, G., Dodi, G., Bîrcă, M., & Vornicu, N. (2023). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Applied Sciences, 13(16), 9425. Available at: [Link]

-

Chen, W., Li, H., Liu, F., & Xian, M. (2017). Recent advances in probe design to detect reactive sulfur species and in the chemical reactions employed for fluorescence switching. Chemical Communications, 53(83), 11374–11389. Available at: [Link]

-

Photophysical Behaviors of Single Fluorophores Localized on Zinc Oxide Nanostructures. Available at: [Link]

-

Fluorophore photophysical properties. (a) Normalized absorption/emission spectra for each of the dyes used. (b) Plots of the integrand of the J integral as a function of wavelength for the indicated donor–acceptor combinations. - ResearchGate. Available at: [Link]

-

Advanced Label-Free Laser Scanning Microscopy and Its Biological Imaging Application. Available at: [Link]

-

Cosa, G., Focsaneanu, K. S., McLean, J. R., McNamee, J. P., & Scaiano, J. C. (2001). Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. Photochemistry and Photobiology, 73(6), 585–599. Available at: [Link]

-

Wang, Y., & Jokerst, J. V. (2016). Applications of Nanoparticles in Biomedical Imaging. Bioconjugate Chemistry, 27(12), 2771–2784. Available at: [Link]

-

Peng, H., Chen, W., Cheng, Y., Hakuna, L., Strongin, R., & Wang, B. (2012). Thiol Reactive Probes and Chemosensors. Sensors, 12(11), 15907–15946. Available at: [Link]

-

Chen, C.-H., Li, Y.-C., Chen, Y.-C., Chang, M.-J., & Lin, W.-C. (2022). Unraveling the photophysical characteristics and biological applications of vinyl sulfones as viscosity sensors. RSC Advances, 12(35), 22976–22984. Available at: [Link]

-

Hsiung, M.-C., Song, Y.-A., & Lo, L.-W. (2016). High-Speed Multiparameter Photophysical Analyses of Fluorophore Libraries. Analytical Chemistry, 88(1), 973–980. Available at: [Link]

-

Carballal, S., Alvarez, B., Turell, L., Botti, H., Freeman, B. A., & Radi, R. (2007). Oxidation of 5-thio-2-nitrobenzoic acid, by the biologically-relevant oxidants peroxynitrite anion, hydrogen peroxide and hypochlorous acid. Free Radical Biology and Medicine, 42(9), 1334–1341. Available at: [Link]

-

Our Impact on Drug Discovery and Development. Available at: [Link]

-

Liu, Y., & Liu, J. (2011). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Analytical and Bioanalytical Chemistry, 401(1), 209–217. Available at: [Link]

-

Baines, B. S., & Brocklehurst, K. (1978). Anomalous reaction of 4-chloro-7-nitrobenzofurazan with thiol compounds. Biochemical Journal, 173(1), 345–348. Available at: [Link]

-

Peng, H., Chen, W., Cheng, Y., Hakuna, L., Strongin, R., & Wang, B. (2012). Thiol reactive probes and chemosensors. Sensors, 12(11), 15907–15946. Available at: [Link]

-

Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location - RSC Publishing. Available at: [Link]

-

Singh, R. J., Hogg, N., Joseph, J., & Kalyanaraman, B. (1996). Interaction of nitric oxide with 2-thio-5-nitrobenzoic acid: implications for the determination of free sulfhydryl groups by Ellman's reagent. FEBS Letters, 380(1-2), 151–155. Available at: [Link]

-

Nanoparticle Screen Could Speed Up Drug Development. Available at: [Link]

-

Research Overview - NCMIR - National Center for Microscopy and Imaging Research. Available at: [Link]

-

Introduction: Nanoimaging Techniques in Biology - PMC - NIH. Available at: [Link]

-

Chen, W., & Xian, M. (2021). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 26(12), 3564. Available at: [Link]

-

Drug Design and Development Section - National Institute on Aging - NIH. Available at: [Link]

-

Fragment-Based Drug Discovery | April 14-15, 2026 | San Diego, CA. Available at: [Link]

Sources

- 1. Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Thiol Reactive Probes and Chemosensors [mdpi.com]

- 7. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Our Impact on Drug Discovery and Development | National Center for Advancing Translational Sciences [ncats.nih.gov]

- 13. Drug Design and Development Section | National Institute on Aging [nia.nih.gov]

- 14. Programmed Aggregation of Lipidated Nitrobenzoselenadiazole as a Photo‐Activatable Pyroptosis Inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 16. Fragment-Based Drug Discovery | April 14-15, 2026 | San Diego, CA [drugdiscoverychemistry.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

The Photophysical Landscape of NBD Derivatives: A Technical Guide for Advanced Research

Introduction: The NBD Core - A Compact and Environmentally Sensitive Fluorophore

The 7-nitro-2,1,3-benzoxadiazole (NBD) scaffold is a cornerstone in the world of fluorescent probes, valued for its small size, respectable photophysical properties, and profound sensitivity to its local environment.[1][2] First introduced by Ghosh and Whitehouse in 1968 as a fluorogenic reagent for amines, the NBD framework has since been integrated into a vast array of molecular sensors and imaging agents used in biochemistry, cell biology, and drug development.[3][4] Its utility stems from a unique electronic structure, characterized by an intramolecular charge transfer (ICT) mechanism that is highly responsive to solvent polarity and molecular interactions.[4][5] This guide provides an in-depth exploration of the photophysical properties of the NBD core and its derivatives, offering field-proven insights for researchers and developers in the life sciences.

The core structure of NBD features a benzoxadiazole ring system substituted with a strong electron-withdrawing nitro group. This arrangement makes the 4-position of the ring highly electrophilic and susceptible to nucleophilic aromatic substitution. This reactivity is the primary gateway to a vast library of NBD derivatives, where substituents at the 4-position dictate the molecule's specific photophysical characteristics and biological targeting capabilities.[4][6]

Part 1: Fundamental Photophysical Principles of the NBD Scaffold

The fluorescence of NBD derivatives originates from an Intramolecular Charge Transfer (ICT) transition. In this process, photoexcitation promotes an electron from an electron-donating group (typically the substituent at the 4-position) to the electron-accepting nitrobenzoxadiazole core.[4] The efficiency and energy of this ICT process are exquisitely sensitive to the surrounding environment, a property known as solvatochromism.

Solvatochromism: The Environmental Barometer

NBD derivatives are renowned for their solvatochromic behavior. In nonpolar, hydrophobic environments, they typically exhibit high fluorescence quantum yields and blue-shifted emission spectra. Conversely, in polar, aqueous environments, their fluorescence is often significantly quenched, and the emission maximum shifts to longer wavelengths (a red shift).[5][7] This phenomenon is attributed to the stabilization of the polar excited state by polar solvent molecules. This pronounced environmental sensitivity is a key feature exploited in the design of "turn-on" fluorescent probes that signal changes in their local environment, such as binding to a target protein or partitioning into a lipid membrane.[3][8]

The Intramolecular Charge Transfer (ICT) Mechanism

The core photophysical behavior of NBD derivatives is governed by the efficiency of the ICT state's formation and decay pathways.

Caption: Intramolecular Charge Transfer (ICT) pathway in NBD derivatives.

This ICT character is fundamental to understanding how structural modifications impact the photophysical output. The nature of the atom at the 4-position (e.g., nitrogen, oxygen, sulfur) and the groups attached to it directly modulate the electron-donating strength, thereby tuning the absorption and emission properties.[4]

Part 2: The Impact of Derivatization on Photophysical Properties

The true power of the NBD scaffold lies in its synthetic tractability. By modifying the substituent at the 4-position, researchers can fine-tune its photophysical properties for specific applications. The most common precursor for this is 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl), which readily reacts with amines, thiols, and other nucleophiles.[4][9]

The Hierarchy of Fluorescence: Role of the 4-Position Substituent

The fluorescence intensity of NBD derivatives is highly dependent on the electron-donating ability of the group at the 4-position. A general trend is observed:

-

NBD-NRR' (Amines): N-substituted amino derivatives are typically the most fluorescent. Mono-alkylated amines (NBD-NHR) often exhibit moderate to strong fluorescence.[4]

-

NBD-OR (Ethers) & NBD-SR (Thioethers): Oxygen- and sulfur-substituted derivatives are generally weakly fluorescent or non-fluorescent due to the poorer electron-donating ability of oxygen and sulfur compared to nitrogen.[4]

-

NBD-Cl (Halogens): The parent halogenated NBD is effectively non-fluorescent.[4]

This hierarchy allows for the design of fluorogenic probes. For instance, a non-fluorescent NBD-Cl probe can react with a biological amine or thiol to produce a highly fluorescent NBD-amine or NBD-thiol conjugate, providing a "turn-on" signal.[1]

Caption: Standard workflow for photophysical characterization.

Step-by-Step Methodologies

1. Absorption and Emission Spectra Acquisition:

-

Objective: To determine the maximum absorption (λabs) and emission (λem) wavelengths.

-

Protocol:

-

Prepare a dilute solution of the NBD derivative in the solvent of interest (e.g., ethanol, PBS). The concentration should yield an absorbance below 0.1 at the λabs to avoid inner filter effects.

-

Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant range (e.g., 300-600 nm).

-

Identify the λabs at the peak of the lowest energy band.

-

Using a spectrofluorometer, set the excitation wavelength to the determined λabs.

-

Scan the emission spectrum, typically starting ~10-20 nm above the excitation wavelength, to find the λem. [10] 2. Fluorescence Quantum Yield (Φ) Determination (Comparative Method):

-

-

Objective: To measure the efficiency of photon emission relative to a known standard.

-

Protocol:

-

Select a suitable fluorescence standard with a known quantum yield and similar absorption/emission range (e.g., Quinine Sulfate in 0.1 M H2SO4, Φ = 0.54).

-

Prepare a series of solutions of both the NBD derivative (sample) and the standard with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

-

Measure the absorbance of each solution at the chosen excitation wavelength.

-

Measure the fluorescence emission spectrum for each solution and integrate the total fluorescence intensity.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculate the quantum yield using the following equation: Φsample = Φstd * (Gradsample / Gradstd) * (η2sample / η2std) where Grad is the gradient of the plot and η is the refractive index of the solvent. [10] 3. Fluorescence Lifetime (τ) Measurement:

-

-

Objective: To determine the average time the molecule spends in the excited state.

-

Protocol:

-

This measurement is typically performed using Time-Correlated Single Photon Counting (TCSPC).

-

The sample is excited by a pulsed light source (e.g., a laser diode) at the λabs.

-

The time difference between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

-

A histogram of photon arrival times is constructed, which represents the fluorescence decay curve.

-

This decay curve is then fitted to an exponential or multi-exponential model to extract the fluorescence lifetime(s). Lifetimes for NBD derivatives are often in the nanosecond range and can be sensitive to the environment. [7][9][11]

-

Conclusion

The 7-nitro-2,1,3-benzoxadiazole (NBD) core offers a versatile and powerful platform for the development of fluorescent tools. Its photophysical properties are governed by an intramolecular charge transfer mechanism that is highly sensitive to both covalent modifications at the 4-position and the non-covalent interactions of its surrounding environment. By understanding the principles outlined in this guide—from the predictable effects of derivatization to the nuances of solvatochromism—researchers, scientists, and drug development professionals can rationally design and effectively deploy NBD-based probes to interrogate complex biological systems with high fidelity and precision. The continued exploration of this remarkable fluorophore and its derivatives promises to yield even more sophisticated tools for scientific discovery.

References

-

Bard, J. P., MacNair, A. K., Jamil, T. J., & Covington, H. E. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega, 10(42), 50308-50313. [Link]

-

Chattopadhyay, A., Jetti, S. K., Pydi, S. P., & Sen, S. (2014). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. Molecules, 19(9), 13589-13605. [Link]

-

Yuan, L., Lin, W., Zheng, K., & He, L. (2016). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. Chemical Society Reviews, 45(23), 6430-6448. [Link]

-

Amaro, M., Filipe, H. A., Coutinho, A., & Prieto, M. (2016). Fluorescence of nitrobenzoxadiazole (NBD)-labeled lipids in model membranes is connected not to lipid mobility but to probe location. Physical Chemistry Chemical Physics, 18(21), 14694-14705. [Link]

-

Bard, J. P., MacNair, A. K., Jamil, T. J., & Covington, H. E. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

-

García, A., Márquez, F., Dobado, J. A., & Quincoces, J. A. (2018). Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes. Molecules, 23(11), 2947. [Link]

-

Bard, J. P., MacNair, A. K., Jamil, T. J., & Covington, H. E. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ResearchGate. [Link]

-

Bard, J. P., MacNair, A. K., Jamil, T. J., & Covington, H. E. (2025). Preparation and Photophysical Characterization of N-Substituted 7-Nitro-2,1,3-benzoxadiazol-4-amine Derivatives. ACS Omega. [Link]

-

Chattopadhyay, A., Jetti, S. K., Pydi, S. P., & Sen, S. (2014). Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors. PubMed Central. [Link]

-

Mondal, S., Ghosh, S., & Paul, B. K. (2021). Solvent-dependent photophysical properties of NBD-Bu. ResearchGate. [Link]

-

Amaro, M., Vattulainen, I., & Loura, L. M. (2018). Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers. Physical Chemistry Chemical Physics, 20(40), 25736-25740. [Link]

-

Bova, S., et al. (2022). Nitrobenzoxadiazole derivatives of the rat selective toxicant norbormide as fluorescent probes for live cell imaging. Bioorganic & Medicinal Chemistry, 59, 116670. [Link]

-

Chattopadhyay, A., Jetti, S. K., Pydi, S. P., & Sen, S. (2014). Solvent effects on the fluorescence characteristics of NBD-labeled serotonin analogs. ResearchGate. [Link]

-

Kim, D., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. Pharmaceutics, 17(3), 321. [Link]

-

Constantinescu, T., et al. (2007). Synthesis and fluorescent properties of new derivatives of 4-amino-7-nitrobenzofurazan. ARKIVOC, 2007(xiii), 87-104. [Link]

-

Constantinescu, T., et al. (2007). The effect of solvent polarity on the absorption and fluorescence spectra of compound 3c. ResearchGate. [Link]

Sources

- 1. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation and Photophysical Characterization of N‑Substituted 7‑Nitro-2,1,3-benzoxadiazol-4-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors | MDPI [mdpi.com]

- 4. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Environment-Sensitive Fluorescence of 7-Nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-Labeled Ligands for Serotonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Fluorescence Mechanism of Nitrobenzoselenadiazole (NBSD) Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Conventional Fluorophore

In the landscape of fluorescent probes, the nitrobenzoxadiazole (NBD) scaffold has long been a workhorse for labeling and sensing applications due to its small size and reactivity.[1][2] However, limitations such as suboptimal photophysical properties for in vivo imaging and a restricted functional range have prompted the exploration of structural analogs.[2][3][4] The strategic substitution of the oxygen atom in the benzoxadiazole ring with selenium gives rise to nitrobenzoselenadiazole (NBSD), a class of fluorophores with enhanced characteristics.[2][3]

This guide provides an in-depth exploration of the core mechanisms governing the fluorescence of NBSD compounds. We will dissect their unique photophysical properties, which are rooted in a finely tuned "push-pull" electronic system, and explore how these properties are harnessed for advanced applications in bioimaging and sensing. The introduction of selenium results in red-shifted absorption and emission spectra, a significant advantage for deeper tissue penetration and minimizing autofluorescence in biological systems.[2][3][4]

The Core Mechanism: Intramolecular Charge Transfer (ICT)

The fluorescence of NBSD compounds is fundamentally governed by an Intramolecular Charge Transfer (ICT) process.[5] This phenomenon is dictated by the molecule's "push-pull" architecture, where an electron-donating group (the 'push') is conjugated to an electron-withdrawing group (the 'pull') through a π-system.

-

Electron Donor (Push): Typically an amine or substituted amine at the C-4 position.[1]

-

Electron Acceptor (Pull): The strongly electron-withdrawing nitro group (-NO₂) at the C-7 position.[1]

-

Conjugated System: The benzoselenadiazole ring itself.

Upon excitation with a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), primarily localized on the donor group, to the lowest unoccupied molecular orbital (LUMO), which is concentrated on the acceptor nitro group.[6][7] This creates an excited state with a significantly larger dipole moment than the ground state. The relaxation of this charge-separated state back to the ground state results in the emission of a photon (fluorescence).

Caption: The fundamental Intramolecular Charge Transfer (ICT) process in NBSD fluorophores.

Solvatochromism: A Consequence of ICT

A key feature arising from the ICT mechanism is solvatochromism—the sensitivity of the emission wavelength to the polarity of the surrounding solvent.[8][9] In polar solvents, the large dipole moment of the excited state is stabilized, lowering its energy. This results in a lower energy (red-shifted) fluorescence emission. Conversely, in non-polar environments, the excited state is less stabilized, leading to higher energy (blue-shifted) emission.[9] This property is invaluable for probing the local environment of lipid membranes or protein binding sites.[10]

Modulating Fluorescence: The Role of Photoinduced Electron Transfer (PET)

While ICT is the basis of NBSD fluorescence, its intensity can be controlled through a process called Photoinduced Electron Transfer (PET), also known as fluorescence quenching.[11][12] This mechanism is the foundation for designing "turn-on" fluorescent probes.

In a typical PET-based probe, a quenching moiety (an electron-rich group like a free amine or thiol) is attached to the NBSD core via a linker.[1][13] In the "off" state, upon excitation of the NBSD fluorophore, an electron from the quencher is transferred to the excited fluorophore, providing a non-radiative pathway for the molecule to return to its ground state, thus quenching fluorescence.[11][13]

When the probe reacts with its target analyte, the quenching moiety is modified or cleaved. This disruption of the PET process prevents the non-radiative decay, forcing the excited fluorophore to relax by emitting a photon. This restores, or "turns on," the fluorescence signal.[1][13]

Caption: Mechanism of Photoinduced Electron Transfer (PET) for "turn-on" NBSD probes.

Photophysical Properties and Structural Tuning

The substitution of oxygen with selenium in the NBD core consistently results in a bathochromic (red) shift in both absorption and emission spectra.[2] For example, an aminopropyl-substituted NBD analog shows excitation and emission maxima at 486 nm and 542 nm, respectively, while its NBSD counterpart shifts to 510 nm and 606 nm.[2] This shift is advantageous for in vivo applications, moving the fluorescence away from the green autofluorescence common in biological samples.[3][4]

Further tuning is readily achieved by modifying the electron-donating 'R' group at the C-4 position.[2][3]

| Donor Group (R) | Typical Emission Max (NBSD) | Key Characteristics | Source |

| Amine (-NHR) | ~601-610 nm | Strong electron donor, high quantum yield. | [2][3] |

| Thiol (-SR) | ~550 nm | Used in probes for biothiols. | [3] |

| Phenol (-OAr) | ~560-630 nm | Tunable properties based on aryl substitution.[2][3] | [2][3] |

Table 1: Influence of the electron-donating group on the emission properties of NBSD derivatives.

Application in Practice: Labeling Amines with NBSD-Cl

A common application of this chemistry is the labeling of primary and secondary amines in biomolecules like amino acids and proteins using 4-Chloro-7-nitrobenzoselenadiazole (NBSD-Cl), an analogue to the widely used NBD-Cl.[14][15] The process is a nucleophilic aromatic substitution (SNAr) reaction.

The amine acts as a nucleophile, attacking the electron-deficient carbon atom attached to the chlorine on the NBSD ring.[14] This reaction is facilitated under basic conditions (pH 8-10), which deprotonates the amine, increasing its nucleophilicity.[14] The initially non-fluorescent NBSD-Cl forms a stable, highly fluorescent NBSD-amine adduct.[14][16][17]

Experimental Workflow: Amino Acid Derivatization

Caption: General workflow for labeling amino acids with NBSD-Cl for analysis.

Detailed Protocol for Amino Acid Derivatization

This protocol is adapted from established methods for NBD-Cl and serves as a template for NBSD-Cl.[14][16] Optimization is crucial for specific applications.

-

Reagent Preparation:

-

Borate Buffer (0.1 M, pH 9.0): Dissolve boric acid in deionized water and adjust the pH to 9.0 with concentrated NaOH. Rationale: A basic medium is required to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[14]

-

NBSD-Cl Solution (5 mM): Dissolve NBSD-Cl in a suitable organic solvent like acetonitrile or methanol. Prepare this solution fresh and protect it from light to prevent degradation. Rationale: NBSD-Cl can hydrolyze at high pH, creating a fluorescent background; fresh solutions minimize this.[14]

-

Termination Solution (0.1 M HCl): Prepare a dilute solution of hydrochloric acid.

-

-

Derivatization Procedure:

-

In a microcentrifuge tube, combine 100 µL of the amino acid sample with 200 µL of 0.1 M borate buffer (pH 9.0). Vortex briefly.

-

Add 200 µL of the 5 mM NBSD-Cl solution. Vortex thoroughly to ensure complete mixing.

-

Incubate the reaction mixture. Typical conditions are 60°C for 1 to 20 minutes. The optimal time and temperature should be determined empirically.[14][16] Rationale: Heating accelerates the SNAr reaction.

-

After incubation, cool the tube to room temperature.

-

-

Reaction Termination and Analysis:

-

Add 100 µL of 0.1 M HCl to neutralize the buffer and stop the reaction.[14] Rationale: Acidification protonates any remaining amines and stops the nucleophilic attack on NBSD-Cl.

-

The sample is now ready for analysis by HPLC with a fluorescence detector or by spectrofluorometry. The NBSD-amine adducts typically exhibit excitation maxima around 510 nm and emission maxima near 605 nm.[2]

-

Conclusion and Future Directions

Nitrobenzoselenadiazole compounds represent a significant advancement over their NBD predecessors, offering red-shifted photophysical properties that are highly advantageous for biological research.[2][3][4] Their fluorescence is governed by a sensitive ICT mechanism, which can be effectively modulated by PET for the rational design of "turn-on" probes.[1] This combination of tunable photophysics and predictable reaction chemistry makes NBSD a powerful scaffold for developing next-generation probes for detecting specific analytes, imaging cellular processes, and potential applications in photodynamic therapy.[3][18] Future research will likely focus on creating NBSD derivatives with even longer emission wavelengths (into the near-infrared), improved quantum yields in aqueous media, and multi-functional capabilities for theranostic applications.[4]

References

-

Gao, M., et al. (2020). NBD-based fluorescent probes for separate detection of cysteine and biothiols via different reactivities. Organic & Biomolecular Chemistry. [Link]

-

An, J. M., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors. [Link]

-

Zhou, Y., et al. (2016). Thiolysis of NBD-based dyes for colorimetric and fluorescence detection of H2S and biothiols: design and biological applications. Organic & Biomolecular Chemistry. [Link]

-

Shao, A., et al. (2020). NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications. RSC Chemical Biology. [Link]

-

An, J. M., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ACS Sensors. [Link]

-

An, J. M., et al. (2025). Programmed Aggregation of Lipidated Nitrobenzoselenadiazole as a Photo-Activatable Pyroptosis Inducer. Advanced Healthcare Materials. [Link]

-

Singha, S., et al. (2015). New NBD-based fluorescent probes for biological thiols. ResearchGate. [Link]

-

Interchim. NBD Probes (NBD-Cl, NBD-F). FluoProbes®. [Link]

-

Liu, H., et al. (2016). An NBD-based Fluorescent Probe with High Selectivity to Cysteine over Homocysteine under Neutral Physiological Conditions. Scientific Reports. [Link]

-

An, J. M., et al. (2025). Recent Advances of Nitrobenzoselenadiazole for Imaging and Therapy. ResearchGate. [Link]

-

An, J. M., et al. (2025). Programmed Aggregation of Lipidated Nitrobenzoselenadiazole as a Photo-Activatable Pyroptosis Inducer. Advanced Healthcare Materials. [Link]

-

Haldar, S., et al. (2017). Application of NBD-Labeled Lipids in Membrane and Cell Biology. ResearchGate. [Link]

-